4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol
Description
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol (CAS: 1341778-24-2) is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and linked to a butan-1-ol chain via the 1-position nitrogen.
Properties
Molecular Formula |
C7H11IN2O |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
4-(4-iodopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H11IN2O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4H2 |
InChI Key |
BPUACSNWZRBZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCCCO)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol typically involves the iodination of a pyrazole precursor followed by the attachment of a butanol chain. One common method involves the reaction of 4-iodopyrazole with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)butanal.
Reduction: 4-(4-Iodo-1,2-dihydro-1H-pyrazol-1-yl)butan-1-ol.
Scientific Research Applications
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol and related compounds.
Table 1: Comparative Analysis of this compound and Analogues
Structural Comparisons
- Substituent Groups : The iodine atom in both the target compound and the pyrimidine derivative may enhance stability or electronic properties. In contrast, 4-(n-heptyloxy)butan-1-ol replaces the pyrazole-iodo group with a heptyloxy chain, prioritizing hydrophobicity for pheromone signaling .
- Functional Moieties : The sulfonyl group in 3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole introduces polarity, likely influencing solubility and reactivity compared to the hydroxyl group in the target compound .
Functional and Application Differences
- Agrochemical Potential: The pyrimidine derivative demonstrates herbicidal activity, whereas the target compound lacks explicit agrochemical data. This difference may arise from the pyrimidine ring’s ability to mimic nucleotide structures, disrupting plant metabolism .
- Pheromone Activity : 4-(n-Heptyloxy)butan-1-ol acts as a pheromone component in beetles, leveraging its alcohol group for volatility and species-specific attraction. The iodine in the target compound may reduce volatility, limiting its utility in similar roles .
- Synthetic Pathways : The synthesis of pyrrole derivatives (e.g., 3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole) involves chloranil-mediated cyclization, while the target compound’s synthesis remains undocumented in the provided evidence .
Physicochemical and Crystallographic Insights
- Crystallography: The pyrimidine analogue’s crystal structure (normal bond lengths/angles) was resolved using SHELX software, a standard tool in small-molecule refinement . No structural data are available for this compound, though similar SHELX methods could theoretically apply .
- Stability and Reactivity: The iodine atom in the target compound may increase molecular weight and halogen-bonding capacity compared to non-halogenated analogues like 4-(n-heptyloxy)butan-1-ol.
Biological Activity
4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound this compound features a butanol side chain attached to a pyrazole ring that contains an iodine substituent. This structure is significant as the presence of iodine can influence the compound's reactivity and biological interactions.
The biological activity of pyrazole derivatives often involves the modulation of various biochemical pathways:
- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors. For instance, certain pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Activity : Pyrazole compounds may exhibit antioxidant properties, which help in reducing oxidative stress within cells. This activity is critical for protecting cells from damage caused by reactive oxygen species (ROS).
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor effects. For example, studies have shown that certain pyrazole compounds can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific activity of this compound in this context needs further exploration, but its structural similarity to known antitumor agents suggests potential efficacy.
Anti-inflammatory Effects
Pyrazole derivatives are often investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in various models, suggesting a potential role in treating inflammatory diseases.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
